molecular formula C12H16ClN3 B1522514 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 20737-84-2

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1522514
CAS No.: 20737-84-2
M. Wt: 237.73 g/mol
InChI Key: XRFWOWWNONAYDQ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative featuring a benzyl group at the N1 position, methyl groups at C3 and C5, and a protonated amine at C2. The hydrochloride salt form enhances solubility, making it suitable for biological and chemical applications.

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFWOWWNONAYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The principal synthetic route involves N1-benzylation of 3,5-dimethyl-1H-pyrazol-4-amine using benzyl chloride as the benzylating agent. The reaction is typically conducted in the presence of a base to facilitate nucleophilic substitution, and in an organic solvent under reflux conditions.

Step Reagents and Conditions Description
1 3,5-dimethyl-1H-pyrazol-4-amine + benzyl chloride Reactants
2 Base (e.g., triethylamine or sodium hydride) Deprotonates pyrazole nitrogen to enhance nucleophilicity
3 Solvent: dichloromethane, ethanol, or dimethylformamide (DMF) Medium for reaction
4 Reflux temperature, typically 60-120°C, reaction time varies (hours) Reaction proceeds with nucleophilic substitution
5 Workup includes filtration, solvent removal, recrystallization Purification to obtain hydrochloride salt

This method yields 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine, which is then converted into the hydrochloride salt by treatment with hydrochloric acid or by crystallization from acidic media.

Detailed Reaction Conditions and Variations

  • Base Selection:

    • Triethylamine is commonly used for mild base conditions in solvents like dichloromethane or ethanol.
    • Sodium hydride (NaH) is employed for stronger deprotonation in polar aprotic solvents such as DMF, which can enhance reaction rates and yields.
  • Solvent Choice:

    • Dichloromethane and ethanol are preferred for ease of handling and moderate polarity.
    • DMF is favored for higher boiling point and better solubilization of reactants, especially for industrial scale synthesis.
  • Temperature and Time:

    • Reflux temperatures range from 60°C (ethanol) to 120°C (DMF).
    • Reaction times typically span 4 to 24 hours depending on scale and conditions.
  • Purification:

    • After reaction completion, the mixture is cooled and the product is isolated by filtration or extraction.
    • Recrystallization from methanol or ethanol under hot conditions yields the pure hydrochloride salt with high purity and good crystallinity.

Industrial Scale Considerations

  • Industrial synthesis optimizes reaction parameters to maximize yield and purity while minimizing impurities and by-products.
  • Purification often involves chromatographic techniques or repeated recrystallizations to ensure pharmaceutical-grade purity.
  • The hydrochloride salt form is preferred for stability and ease of handling.

Comparative Table of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Base Triethylamine, NaH Sodium hydride or optimized bases
Solvent Dichloromethane, ethanol, DMF DMF or ethanol with solvent recycling
Temperature 60-120°C reflux Controlled reflux with temperature monitoring
Reaction Time 4-24 hours Optimized for throughput, often shorter
Purification Recrystallization Chromatography + recrystallization
Yield Moderate to high High (optimized)
Product Form Free base or hydrochloride salt Hydrochloride salt preferred

Research Findings and Analytical Confirmation

  • Structural Confirmation:

    • X-ray crystallography and NMR spectroscopy (¹H and ¹³C) confirm the substitution pattern and purity of the synthesized compound.
    • Mass spectrometry verifies molecular weight consistency.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.
  • Yield and Purity:

    • Typical yields range from 70% to 90% depending on conditions.
    • Purity after recrystallization often exceeds 98%, suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazolamines.

Scientific Research Applications

Based on the search results, here's information on the applications of "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride":

Scientific Research Applications

  • Building Block in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Autophagy Modulators: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, synthesized using this compound, may represent a new class of autophagy modulators with anticancer activity . These compounds have shown submicromolar antiproliferative activity and good metabolic stability . They can increase basal autophagy but impair autophagic flux under starvation conditions, potentially targeting solid tumor cells under metabolic stress .
  • Potential Anticancer Agent: Derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide may be a new class of anticancer agents, particularly against pancreatic ductal adenocarcinoma (PDAC) . Compound 23 and its analogs might selectively target solid tumor cells under metabolic stress and hypoxia due to poor vasculature and impeded delivery of nutrients and oxygen .

Additional Information

  • Related Compounds: The parent compound, 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine, has the molecular formula C12H15N3 .
  • Nomenclature: IUPAC name: 1-benzyl-3,5-dimethylpyrazol-4-amine;hydrochloride .
  • Synonyms: this compound, 20737-84-2 .

Mechanism of Action

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as imidazoles and triazoles. While these compounds share structural similarities, they differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents and their impact on its reactivity and biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Benzyl vs. This may alter solubility and bioavailability.
  • Steric Modifications: Methyl or fluorophenoxymethyl groups (e.g., 4-chloro-3-methylphenoxymethyl in ) introduce steric hindrance, which could affect conformational flexibility and interaction with biological targets.

Biological Activity

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the pyrazole ring and the benzyl group, contribute to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₆H₁₈ClN₃. It consists of a pyrazole core substituted with a benzyl group and methyl groups at positions 3 and 5. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Property Value
Molecular Weight323.82 g/mol
Chemical FormulaC₁₆H₁₈ClN₃
SolubilitySoluble in water

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study focusing on pancreatic cancer cells (MIA PaCa-2) demonstrated that derivatives of this compound can inhibit mTORC1 activity, leading to increased autophagy levels and reduced cell proliferation under nutrient-restricted conditions .

Case Study: MIA PaCa-2 Cells

  • Compound Tested : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
  • Concentration : 10 μM
  • Results :
    • Reduced mTORC1 reactivation post-starvation.
    • Increased accumulation of LC3-II, indicating disrupted autophagic flux.

These findings suggest that compounds based on this pyrazole scaffold may serve as novel autophagy modulators with anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation; its inhibition can lead to increased autophagy and reduced tumor growth.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways, altering their function and contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

Studies have explored the structure–activity relationships of this compound and its derivatives. Key findings include:

  • Substitution patterns on the pyrazole ring significantly influence biological activity.
  • The presence of the benzyl group enhances the compound's ability to inhibit cancer cell growth while maintaining metabolic stability .

Q & A

What are the standard synthetic routes for preparing 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride?

Level: Basic
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors like 3,5-dimethyl-1H-pyrazol-4-amine with benzyl halides in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or flash column chromatography. For example, analogous pyrazole derivatives are synthesized by reacting substituted benzaldehydes with amino-triazoles under reflux for 4–6 hours .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and proton environments. For instance, benzyl protons appear as a singlet near δ 5.2 ppm in analogous compounds .
  • X-ray Crystallography: Resolves hydrogen-bonding networks and molecular packing. Crystals are grown via slow evaporation of ethanol/water mixtures, and data collection at 100–150 K ensures structural accuracy (e.g., 4-Benzyl-3,5-dimethyl-1H-pyrazole in ) .
  • Mass Spectrometry (LCMS): Validates molecular weight and purity (>98%) .

How can reaction conditions be optimized to improve synthesis yield?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but solvent polarity must balance solubility and byproduct formation .
  • Catalyst Use: Acidic catalysts (e.g., glacial acetic acid) accelerate imine or amine bond formation.
  • Temperature Control: Extended reflux durations (6–8 hours) ensure complete reaction, while avoiding decomposition .
  • Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradients) improves purity .

How should researchers address contradictory biological activity data in enzyme inhibition assays?

Level: Advanced
Methodological Answer:

  • Replicate Experiments: Conduct triplicate assays under standardized conditions (pH 6.5 buffer, 37°C) to assess reproducibility .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., chloro vs. methyl groups) to identify activity trends .
  • Enzyme Kinetics: Perform Michaelis-Menten analysis to differentiate competitive/non-competitive inhibition mechanisms .

What computational strategies predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., pyrazole rings interacting with hydrophobic pockets) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with bioactivity data .

What purification techniques ensure high-purity yields for this hydrochloride salt?

Level: Basic
Methodological Answer:

  • Recrystallization: Dissolve the crude product in hot ethanol, then cool to 4°C to precipitate pure crystals .
  • Ion-Exchange Chromatography: Separate hydrochloride salts using Dowex resin and elute with ammonium hydroxide .
  • HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity checks .

How to design structure-activity relationship (SAR) studies for this compound?

Level: Advanced
Methodological Answer:

  • Core Modifications: Synthesize analogs with varied benzyl substituents (e.g., electron-withdrawing groups like -Cl or -NO₂) .
  • Bioisosteric Replacement: Substitute the pyrazole ring with isoxazoles or triazoles to assess scaffold flexibility .
  • Dose-Response Assays: Measure IC₅₀ values across 0.1–100 µM ranges to quantify potency shifts .

How to evaluate the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmospheres .
  • Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation by NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

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